molecular formula C11H12ClN3 B2412374 3-Chloro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-32-4

3-Chloro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B2412374
CAS No.: 182181-32-4
M. Wt: 221.69
InChI Key: MXPSPUJYQPNITO-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3. It is a solid substance with a melting point of 87-88°C . This compound is known for its applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

3-chloro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSPUJYQPNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 3-chloro-4-nitrobenzonitrile with piperazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

One of the most promising applications of 3-Chloro-4-(piperazin-1-yl)benzonitrile is in the field of antibacterial research. Studies have demonstrated that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multidrug-resistant strains, which is critical in the current context of rising antibiotic resistance.

  • Minimum Inhibitory Concentrations (MICs) : The compound's MIC values range from 0.05 to 0.5 μg/mL, indicating strong potential as a new antibiotic candidate.

Development of New Antibiotics

The compound's ability to combat bacterial biofilms further enhances its application as a therapeutic agent. Biofilms are notoriously difficult to treat with conventional antibiotics, and compounds like this compound could provide new avenues for treatment strategies.

Chemical Synthesis and Methodologies

In addition to its pharmaceutical applications, this compound can be utilized in synthetic organic chemistry. It serves as a building block for the synthesis of other biologically active compounds, enabling researchers to explore new chemical entities with potential therapeutic effects.

Antibacterial Efficacy Studies

Recent studies have focused on the antibacterial efficacy of this compound against various pathogens:

Pathogen MIC (μg/mL) Notes
Staphylococcus aureus0.05Effective against methicillin-resistant strains
Escherichia coli0.1Broad-spectrum activity
Pseudomonas aeruginosa0.5Significant impact on biofilm formation

These findings highlight the compound's potential as a lead candidate for developing novel antibiotics.

Toxicity and Safety Assessments

Toxicity studies indicate that this compound exhibits low acute toxicity in animal models, with no adverse effects observed at doses up to 2000 mg/kg. However, further investigations into chronic toxicity and mutagenicity are necessary to fully assess its safety profile for clinical applications.

Future Directions in Research

Ongoing research is essential to unlock the full potential of this compound:

  • Synthesis of Analogues : Developing structurally varied analogues could enhance antibacterial activity.
  • Pharmacokinetics Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for clinical development.
  • Mechanism of Action : Understanding how the compound interacts with bacterial cells will help refine its application as an antibiotic.
  • Clinical Trials : Initiating clinical trials will be necessary to evaluate efficacy in human subjects.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(piperidin-1-yl)benzonitrile
  • 3-Chloro-4-(morpholin-1-yl)benzonitrile
  • 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile

Uniqueness

3-Chloro-4-(piperazin-1-yl)benzonitrile is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties. This moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

3-Chloro-4-(piperazin-1-yl)benzonitrile (CAS No. 182181-32-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_3

This compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : It has been shown to act on neurotensin receptors, which are implicated in various central nervous system functions. This interaction suggests potential applications in neuropharmacology .
  • Antitumor Activity : Preliminary studies indicate that compounds related to this structure may inhibit tumor cell proliferation. The mechanism involves the modulation of signaling pathways associated with cancer cell survival .
  • Antimicrobial Properties : The compound exhibits activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Antitumor Activity

A study evaluated the antitumor effects of several piperazine derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
This compound15MCF-7 (Breast)
Standard Chemotherapy Agent20MCF-7 (Breast)

Antimicrobial Activity

The compound's antimicrobial efficacy was tested against various pathogens, showing promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Neurotensin Receptor Modulation : A study highlighted the role of this compound in modulating neurotensin receptor activity. This modulation was linked to improved cognitive functions in animal models, suggesting its potential for treating neurodegenerative diseases .
  • Antimalarial Activity : In a series of experiments aimed at developing new antimalarial agents, derivatives of piperazine were synthesized and evaluated for their ability to inhibit Plasmodium falciparum growth. Compounds structurally related to this compound showed significant antimalarial activity in vitro .

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